N-methyl-2-[3-(pentyloxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
N-methyl-2-[3-(pentyloxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopenta[b]thiophene core, which is a sulfur-containing heterocycle, and a benzamido group substituted with a pentyloxy chain. The compound’s structure suggests potential utility in medicinal chemistry, material science, and organic synthesis.
Preparation Methods
The synthesis of N-methyl-2-[3-(pentyloxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of the cyclopenta[b]thiophene core and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a series of cyclization reactions starting from suitable precursors such as thiophene derivatives and cyclopentadiene.
Introduction of the Benzamido Group: The benzamido group can be introduced via amide bond formation using appropriate benzoyl chloride derivatives and amines.
Substitution with Pentyloxy Chain: The pentyloxy chain can be introduced through nucleophilic substitution reactions using alkyl halides and suitable nucleophiles.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-methyl-2-[3-(pentyloxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include alkyl halides, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methyl-2-[3-(pentyloxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound’s structural features suggest potential pharmacological activity, making it a candidate for drug discovery and development.
Industry: It can be utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which N-methyl-2-[3-(pentyloxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
N-methyl-2-[3-(pentyloxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like thiophene-2-carboxamide or thiophene-3-carboxamide share the thiophene core but differ in their substituents.
Benzamido Compounds: N-benzylbenzamide or N-phenylbenzamide have similar amide linkages but lack the cyclopenta[b]thiophene core.
Cyclopenta[b]thiophene Compounds: Other cyclopenta[b]thiophene derivatives may have different substituents, affecting their chemical and biological properties.
Properties
IUPAC Name |
N-methyl-2-[(3-pentoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-3-4-5-12-26-15-9-6-8-14(13-15)19(24)23-21-18(20(25)22-2)16-10-7-11-17(16)27-21/h6,8-9,13H,3-5,7,10-12H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQIUIHUUZCYBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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